2-(3,4-Difluorophenyl)-4-pentyn-2-ol
Description
2-(3,4-Difluorophenyl)-4-pentyn-2-ol is a fluorinated alkyne-alcohol derivative characterized by a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, a terminal alkyne group, and a hydroxyl group at the second carbon of the pentynol chain. This structure combines functional groups that confer reactivity (alkyne), polarity (hydroxyl), and enhanced metabolic stability (fluorine substitution). Such compounds are often explored as intermediates in pharmaceutical synthesis or for structure-activity relationship (SAR) studies in drug discovery .
Properties
Molecular Formula |
C11H10F2O |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H10F2O/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h1,4-5,7,14H,6H2,2H3 |
InChI Key |
RGQVRPUSMYFUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=C(C=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-4-pentyn-2-ol typically involves the reaction of 3,4-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of 2-(3,4-Difluorophenyl)-4-pentyn-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(3,4-Difluorophenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(3,4-Difluorophenyl)-4-penten-2-ol or 2-(3,4-Difluorophenyl)-4-pentanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(3,4-Difluorophenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3,4-Difluorophenyl)-4-pentyn-2-ol exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 4-pentyn-2-ol derivatives with varying aromatic substituents. Key structural analogues (Table 1) highlight how substituent position and electronic properties influence physicochemical and biological behavior:
Table 1: Structural Analogues of 2-(3,4-Difluorophenyl)-4-pentyn-2-ol
| Compound Name | Substituent on Phenyl Ring | CAS Number | Key Structural Differences |
|---|---|---|---|
| 2-(3,4-Difluorophenyl)-4-pentyn-2-ol | 3,4-diF | Not explicitly provided | Reference compound |
| 2-(2,4-Difluorophenyl)-4-pentyn-2-ol | 2,4-diF | 85014-27-3 | Fluorine positions altered (2,4 vs. 3,4) |
| 2-(3-Methoxyphenyl)-4-pentyn-2-ol | 3-OCH₃ | 1343765-41-2 | Methoxy (electron-donating) vs. fluorine |
| 2-(4-(Trifluoromethoxy)phenyl)-4-pentyn-2-ol | 4-OCF₃ | 2006278-24-4 | Trifluoromethoxy (strongly electron-withdrawing) |
| 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol | 3,4-diOCH₃ | 85014-08-0 | Dual methoxy groups (polarity increase) |
Substituent Impact on Properties
Fluorine Position (3,4-diF vs. 2,4-diF):
- The 3,4-difluoro substitution in the target compound may confer distinct steric and electronic effects compared to the 2,4-difluoro isomer. For instance, the 3,4-diF arrangement could enhance π-π stacking interactions in aromatic systems due to symmetrical charge distribution, whereas 2,4-diF may introduce steric hindrance near the alkyne chain .
- Fluorine’s electronegativity increases the lipophilicity (logP) and metabolic stability of both isomers, but their solubility in polar solvents may differ based on substituent orientation .
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (3-OCH₃) and trifluoromethoxy (4-OCF₃) substituents demonstrate opposing electronic effects.
Polarity and Solubility:
- The dimethoxy analogue (3,4-diOCH₃) exhibits higher polarity due to dual oxygen-containing groups, likely increasing water solubility compared to the difluoro derivatives. However, this may reduce membrane permeability in biological systems .
Biological Activity
2-(3,4-Difluorophenyl)-4-pentyn-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound 2-(3,4-Difluorophenyl)-4-pentyn-2-ol features a difluorophenyl group attached to a pentyn-2-ol moiety. The presence of both a hydroxyl group and a terminal alkyne contributes to its reactivity and potential interactions with biological targets. The difluorophenyl substitution enhances lipophilicity, which may influence how the compound interacts with various biomolecules.
Anticancer Activity
Recent studies have indicated that 2-(3,4-Difluorophenyl)-4-pentyn-2-ol exhibits significant anticancer properties. In vitro experiments demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In laboratory conditions, it demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its ability to disrupt bacterial cell membranes was noted, which may be attributed to the presence of the alkyne functional group .
Synthesis
The synthesis of 2-(3,4-Difluorophenyl)-4-pentyn-2-ol typically involves several key steps:
- Formation of the Alkyne : The initial step often involves the coupling of appropriate precursors to form the alkyne structure.
- Introduction of the Hydroxyl Group : This is usually achieved through hydration reactions or via nucleophilic substitution methods.
- Purification : The final product is purified using techniques such as column chromatography to ensure high yield and purity.
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that 2-(3,4-Difluorophenyl)-4-pentyn-2-ol significantly reduced cell viability in MDA-MB-231 cells compared to controls. The study utilized MTT assays to quantify cytotoxicity and found that the compound's IC50 was substantially lower than that of standard chemotherapeutics .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of this compound against several pathogens. The results indicated that it exhibited comparable activity to established antibiotics such as Gentamicin, suggesting its potential utility in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(3,4-Difluorophenyl)-4-pentyn-2-ol | Contains difluorophenyl and alkyne moieties | Anticancer, antimicrobial |
| 2-(3-Trifluoromethylphenyl)-4-pentyn-2-ol | Trifluoromethyl group instead of difluorophenyl | Potential enzyme inhibition |
| 2-(2,4-Difluorophenyl)-4-pentyn-2-ol | Similar structure but different fluorine placement | Anticancer activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
